(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(2,4-dichlorophenoxy)methyl]phenyl}methanone
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Overview
Description
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(2,4-dichlorophenoxy)methyl]phenyl}methanone is a complex organic compound with a unique structure that combines a pyrazole ring with a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(2,4-dichlorophenoxy)methyl]phenyl}methanone typically involves multiple steps, starting with the preparation of the pyrazole ring and the phenylmethanone moiety separately. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by bromination to introduce the bromo substituent. The phenylmethanone moiety can be prepared by reacting 2,4-dichlorophenol with formaldehyde to form the corresponding benzyl alcohol, which is then oxidized to the methanone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and oxidation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(2,4-dichlorophenoxy)methyl]phenyl}methanone can undergo various chemical reactions, including:
Oxidation: The methanone group can be further oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The bromo substituent can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromo substituent can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the de-brominated pyrazole derivative.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving pyrazole derivatives.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(2,4-dichlorophenoxy)methyl]phenyl}methanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The phenylmethanone moiety may also play a role in the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl){4-[(2,4-dichlorophenoxy)methyl]phenyl}methanone
- (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(2,4-difluorophenoxy)methyl]phenyl}methanone
- (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(2,4-dichlorophenoxy)ethyl]phenyl}methanone
Uniqueness
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(2,4-dichlorophenoxy)methyl]phenyl}methanone is unique due to the specific combination of substituents on the pyrazole ring and the phenylmethanone moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
514801-00-4 |
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Molecular Formula |
C19H15BrCl2N2O2 |
Molecular Weight |
454.1 g/mol |
IUPAC Name |
(4-bromo-3,5-dimethylpyrazol-1-yl)-[4-[(2,4-dichlorophenoxy)methyl]phenyl]methanone |
InChI |
InChI=1S/C19H15BrCl2N2O2/c1-11-18(20)12(2)24(23-11)19(25)14-5-3-13(4-6-14)10-26-17-8-7-15(21)9-16(17)22/h3-9H,10H2,1-2H3 |
InChI Key |
OSYSBWAZBOKOKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)COC3=C(C=C(C=C3)Cl)Cl)C)Br |
Origin of Product |
United States |
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